molecular formula C16H15N3S B6567378 N-(2,6-dimethylphenyl)-1H-1,3-benzodiazole-2-carbothioamide CAS No. 1021208-03-6

N-(2,6-dimethylphenyl)-1H-1,3-benzodiazole-2-carbothioamide

Cat. No.: B6567378
CAS No.: 1021208-03-6
M. Wt: 281.4 g/mol
InChI Key: GQEKNRMTUVEIDA-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-1H-1,3-benzodiazole-2-carbothioamide is an organic compound that belongs to the class of benzodiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-1H-1,3-benzodiazole-2-carbothioamide typically involves the reaction of 2,6-dimethylaniline with a benzodiazole derivative under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for scalability. The process may include steps such as purification and crystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-1H-1,3-benzodiazole-2-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzodiazole derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-(2,6-dimethylphenyl)-1H-1,3-benzodiazole-2-carbothioamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-1H-1,3-benzodiazole-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodiazole derivatives such as:

  • N-(2,6-dimethylphenyl)-1H-1,3-benzodiazole-2-carboxamide
  • N-(2,6-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol

Uniqueness

N-(2,6-dimethylphenyl)-1H-1,3-benzodiazole-2-carbothioamide is unique due to its specific chemical structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-1H-benzimidazole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S/c1-10-6-5-7-11(2)14(10)19-16(20)15-17-12-8-3-4-9-13(12)18-15/h3-9H,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEKNRMTUVEIDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=S)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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